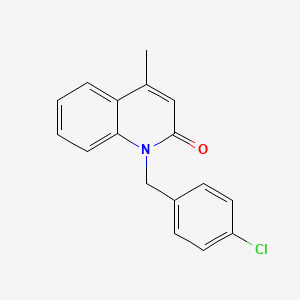

4-氯-N-(5-硝基-1,3-噻唑-2-基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of compounds related to 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves various strategies. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) is achieved through a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide is performed using an efficient synthetic methodology that exploits the reactivity of the cyanomethylene functionality to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques. UV-Vis, IR, 1H- and 13C-NMR spectroscopies, elemental analysis, and molar conductance measurement are used to characterize the ligand and metal complexes in the case of NBTCS . For the 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, IR, 1H and 13C NMR, and mass spectra are employed .

Chemical Reactions Analysis

The reactivity of these compounds can lead to the formation of various products. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring opening to produce a thioketene intermediate that can react with O- or N-nucleophiles to form esters or amides . The compounds synthesized in are used to construct new heterocycles with insecticidal activity, exploiting the reactivity of the cyanomethylene group.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and reactivity. For instance, the ligand NBTCS coordinates to metal ions through nitrogen and oxygen atoms of the sulphonamide group and nitrogen atom attached to the benzothiazole ring, which affects its physical properties and reactivity . The antimicrobial activity of thiazole derivatives is influenced by the substitution on the phenyl ring, with electron-donating groups enhancing the activity .

Antibacterial Studies and Antimicrobial Evaluation

The antibacterial activities of these compounds are evaluated using in vitro techniques. The ligand NBTCS and its metal complexes show significant activity against various bacterial strains, with the synthesized compounds being more active than standard antibiotics . Similarly, the synthesized thiazole derivatives exhibit good antimicrobial activity, especially when substituted with electron-donating groups .

Insecticidal Activity Evaluation

The synthesized compounds in are evaluated for their insecticidal activity against the cotton leaf worm, with some compounds showing higher activity. Compound 12, in particular, exhibits the highest insecticidal activity, demonstrating the potential of these compounds in agricultural applications .

科学研究应用

抗真菌剂

Narayana 等人(2004 年)的一项研究调查了 4-氯-N-(5-硝基-1,3-噻唑-2-基)苯甲酰胺等化合物作为潜在抗真菌剂的可能性。包括 2-羟基-5-(1,3-噻唑-5-基)苯甲酰胺衍生物在内的这些化合物表现出显着的抗真菌活性。

材料科学中的配位网络

廖等人(2013 年)研究了配位网络的结构和非线性光学性质,使用 4-氯-N-(5-硝基-1,3-噻唑-2-基)苯甲酰胺等化合物作为前体 (廖等人,2013 年)。他们的工作强调了此类化合物在创造具有特定光学特性的材料中的相关性。

抗菌活性

查拉(2016 年)的研究证明了噻唑衍生物的合成,包括与 4-氯-N-(5-硝基-1,3-噻唑-2-基)苯甲酰胺相关的化合物,以及它们随后对抗菌特性的评估 (查拉,2016 年)。这些衍生物表现出显着的抗菌活性,突出了它们在药物应用中的潜力。

抗结核药的前体

里希特等人(2021 年)描述了使用类似于 4-氯-N-(5-硝基-1,3-噻唑-2-基)苯甲酰胺的化合物作为前体合成新型抗结核药物候选物 (里希特等人,2021 年)。这项研究突出了此类化合物在开发结核病治疗中的作用。

杀贾第鞭毛虫活性

巴拉达雷斯-门德斯等人(2014 年)探索了硝唑尼达唑类似物 4-硝基-N-(5-硝基-1,3-噻唑-2-基)苯甲酰胺的杀贾第鞭毛虫活性,证明了其对贾第鞭毛虫病原原生动物的功效 (巴拉达雷斯-门德斯等人,2014 年)。

抗癌剂

吉田等人(2005 年)合成了 2-甲基-4-硝基-2H-吡唑-3-羧酸[2-(环己烷羰基氨基)苯并噻唑-6-基]酰胺的衍生物,包括与 4-氯-N-(5-硝基-1,3-噻唑-2-基)苯甲酰胺结构相似的化合物,显示了它们作为有效抗肿瘤剂的潜力 (吉田等人,2005 年)。

腺苷受体选择性

伊纳姆达尔等人(2013 年)研究了 [5-取代-4-苯基-1,3-噻唑-2-基]苯甲酰胺和呋喃酰胺,与 4-氯-N-(5-硝基-1,3-噻唑-2-基)苯甲酰胺相关的化合物,对腺苷受体亚型的选择性 (伊纳姆达尔等人,2013 年)。这项研究对于了解此类化合物的药理学特征非常重要。

安全和危害

属性

IUPAC Name |

4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O3S/c11-7-3-1-6(2-4-7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLHSMVVVDVVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313630 | |

| Record name | 7N-060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

CAS RN |

64724-84-1 | |

| Record name | NSC273747 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7N-060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(2-Bromoethyl)sulfanyl]methyl}benzene](/img/structure/B3032877.png)

![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B3032878.png)

![3-[(Dimethylamino)methyl]phenol hydrobromide](/img/structure/B3032883.png)

methanone](/img/structure/B3032887.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3032893.png)